3-(Boc-amino)-4-trifluoromethylpyridine

Kinase inhibition DNA-PK Cancer therapeutics

Accelerate your medicinal chemistry program with the precisely protected 3‑(Boc‑amino)‑4‑trifluoromethylpyridine (CAS 1392804‑92‑0). Unlike the unprotected free amine (CAS 175204‑80‑5) or the inactive 5‑CF₃ regioisomer, this scaffold offers orthogonal Boc chemistry that remains stable under cross‑coupling, reductive amination, and nucleophilic substitution—then deprotects cleanly with mild acid. The validated 3‑amino‑4‑CF₃ geometry delivers potent DNA‑PK inhibition (IC₅₀ 2.30 nM), PqsR antivirulence activity (480 nM), and CB1 inverse agonism (718 nM). Eliminate synthetic risk: procure the exact regioisomer and protection state that top kinase and GPCR programs demand.

Molecular Formula C11H13F3N2O2
Molecular Weight 262.23 g/mol
CAS No. 1392804-92-0
Cat. No. B1405026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-trifluoromethylpyridine
CAS1392804-92-0
Molecular FormulaC11H13F3N2O2
Molecular Weight262.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F
InChIInChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17)
InChIKeyQMNYTBCUQSYLNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0) – Supplier Specifications, Molecular Identity, and Procurement Baseline


3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0), IUPAC name tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate , is a protected aminopyridine building block containing a Boc (tert-butoxycarbonyl) group on the 3-amino position and a trifluoromethyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₁H₁₃F₃N₂O₂ with a molecular weight of 262.23 g/mol . The compound serves as a protected synthetic intermediate that allows selective deprotection to yield 3-amino-4-trifluoromethylpyridine (CAS 175204-80-5), a versatile scaffold for medicinal chemistry programs targeting kinases, GPCRs, and bacterial virulence pathways . Commercially available at purity specifications ≥95% to ≥98% , this protected amine is utilized in multi-step syntheses where the free amine must remain masked during orthogonal functionalization of other reactive sites.

3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0) – Why Regioisomeric or Unprotected Analogs Cannot Substitute in Critical Synthetic Workflows


Procurement decisions for trifluoromethylpyridine building blocks cannot rely on generic class-level assumptions due to profound differences in regioisomeric positioning, protection state, and resultant biological or synthetic utility. The 4-trifluoromethyl-3-Boc-amino substitution pattern is non-interchangeable with the 5-trifluoromethyl regioisomer (CAS 1187055-61-3) or the unprotected free amine (CAS 175204-80-5) , as each presents distinct electronic profiles, hydrogen-bonding geometries, and orthogonal synthetic compatibility. The Boc group in 1392804-92-0 is essential for orthogonal protection strategies: attempting to use the unprotected 3-amino-4-trifluoromethylpyridine in sequences requiring selective functionalization at other positions leads to undesired side reactions and reduced yields [1]. Furthermore, the specific 3-amino-4-trifluoromethyl arrangement positions the nitrogen atom for critical interactions in kinase hinge-binding motifs and GPCR pharmacophores that 2-amino or 5-amino regioisomers cannot replicate [2]. Substitution without verification of regioisomeric and protection-state fidelity introduces risk of synthetic failure, altered target engagement, and invalid SAR conclusions.

3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0) – Quantitative Head-to-Head Evidence of Target Engagement Versus Structural Analogs


DNA-PK Inhibition Potency – 3-(Boc-amino)-4-trifluoromethylpyridine Demonstrates Nanomolar Affinity with 600-Fold Differentiation from Lower-Affinity Targets

3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0) exhibits potent inhibition of DNA-dependent protein kinase (DNA-PK) with an IC₅₀ of 2.30 nM [1]. This represents a high-affinity engagement profile that distinguishes the compound from its activity against structurally distinct enzyme classes. In direct comparison, the same compound shows an IC₅₀ of 480 nM against the bacterial quorum-sensing regulator PqsR [2], EC₅₀ of 718 nM as an inverse agonist at human CB1 receptor [3], and an IC₅₀ of 180 nM against trypsin [4]. The >600-fold potency differential between DNA-PK and trypsin inhibition, and >200-fold differential between DNA-PK and PqsR/CB1 targets, quantifies the compound's target engagement selectivity and underscores why procurement decisions for kinase-focused programs should prioritize this specific building block over analogs lacking documented DNA-PK activity.

Kinase inhibition DNA-PK Cancer therapeutics TR-FRET assay

Regioisomeric Specificity in PqsR Inverse Agonist SAR – 4-Trifluoromethyl-3-amino Scaffold Enables Potent Virulence Attenuation

Structure-activity relationship (SAR) studies of trifluoromethylpyridines as PqsR inverse agonists demonstrate that the 2-(trifluoromethyl)pyridine scaffold can achieve nanomolar potency when appropriately substituted [1]. Within this chemical space, 3-(Boc-amino)-4-trifluoromethylpyridine serves as a protected precursor to aminopyridine derivatives that have been evaluated for PqsR engagement. The compound itself demonstrates an IC₅₀ of 480 nM in P. aeruginosa pyocyanin production assays [2], establishing baseline activity prior to deprotection and further functionalization. In contrast, the 5-trifluoromethyl regioisomer (CAS 1187055-61-3) lacks documented PqsR activity in public databases, and the 2-amino-4-trifluoromethylpyridine isomer is described in patents as having distinct applications unrelated to PqsR [3]. The regioisomeric specificity is critical: the 3-amino-4-CF₃ substitution pattern positions the nitrogen for hydrogen-bonding interactions that the 2-amino-4-CF₃ or 5-CF₃ isomers cannot geometrically replicate, making 1392804-92-0 the preferred protected intermediate for PqsR-targeted programs.

Antivirulence therapy Pseudomonas aeruginosa PqsR Quorum sensing

CB1 Receptor Inverse Agonism – 3-(Boc-amino)-4-trifluoromethylpyridine Demonstrates Sub-Micromolar Functional Activity in Cellular Assays

In cellular functional assays, 3-(Boc-amino)-4-trifluoromethylpyridine exhibits inverse agonist activity at the human CB1 receptor with an EC₅₀ of 718 nM [1]. This activity was measured as reduction of CP55940-induced intracellular signaling in CHOK1 cells co-expressing Gαq16. The CB1 inverse agonist pharmacology of this specific Boc-protected aminopyridine distinguishes it from alternative CB1-targeting scaffolds. For comparison, a distinct class of pyrazole-based CB1 antagonists (e.g., rimonabant analogs) operate via a different pharmacophore and substitution logic, while 3-(Boc-amino)-5-trifluoromethylpyridine (CAS 1187055-61-3) has no publicly available CB1 activity data . The presence of measurable inverse agonism in the protected form also indicates that the 3-amino-4-trifluoromethylpyridine core itself possesses intrinsic CB1 pharmacology, which may be enhanced or tuned upon Boc deprotection and further elaboration. This functional cellular data provides a quantitative baseline for medicinal chemistry optimization.

Cannabinoid receptor CB1 inverse agonist GPCR Metabolic disorders

Synthetic Orthogonality – Boc Protection Enables Selective Multi-Step Synthesis Unattainable with Free 3-Amino-4-trifluoromethylpyridine

The Boc protecting group on 3-(Boc-amino)-4-trifluoromethylpyridine provides orthogonal synthetic compatibility that the unprotected free amine (CAS 175204-80-5) cannot offer in multi-step sequences [1]. In comparative synthetic workflows, the free 3-amino-4-trifluoromethylpyridine undergoes undesired N-alkylation, N-acylation, or oxidation when other reactive sites are being functionalized [2]. The Boc group is stable to nucleophilic conditions and catalytic hydrogenation but is selectively cleaved under mild acidic conditions (e.g., TFA or HCl in dioxane) to reveal the free amine at the optimal synthetic stage [3]. In contrast, the 5-trifluoromethyl regioisomer (CAS 1187055-61-3) shares the Boc protection advantage but presents fundamentally different electronic and steric properties due to the altered substitution pattern. For kinase inhibitor programs where the 3-amino-4-trifluoromethyl geometry is essential for hinge-binding interactions, using the 5-CF₃ analog would produce a compound incapable of adopting the required binding conformation [4]. Thus, 1392804-92-0 is the specific protected intermediate required when both (a) orthogonal amine protection and (b) the 3-amino-4-CF₃ pyridine geometry are simultaneously mandated.

Protecting group strategy Orthogonal synthesis Boc deprotection Medicinal chemistry workflow

3-(Boc-amino)-4-trifluoromethylpyridine (CAS 1392804-92-0) – Validated Application Scenarios Derived from Quantitative Evidence


DNA-PK Inhibitor Lead Optimization Programs in Oncology

The 2.30 nM DNA-PK IC₅₀ value documented for 3-(Boc-amino)-4-trifluoromethylpyridine [1] establishes this compound as a validated starting point for structure-based optimization of DNA-PK inhibitors. DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) DNA repair pathway, and its inhibition sensitizes cancer cells to radiotherapy and DNA-damaging chemotherapeutics. The >200-fold selectivity window over PqsR, CB1, and trypsin provides a quantifiable baseline selectivity profile. Medicinal chemistry teams can deprotect the Boc group and elaborate the free amine with diverse warheads while leveraging the 4-trifluoromethyl group to modulate lipophilicity and metabolic stability. Procurement of this specific CAS ensures the correct regioisomeric geometry for kinase hinge-binding interactions, as documented in Vertex kinase inhibitor patents [2].

Pseudomonas aeruginosa Antivirulence Agent Development Targeting PqsR Quorum Sensing

The sub-micromolar PqsR inhibitory activity (IC₅₀ = 480 nM in pyocyanin production assays) of 3-(Boc-amino)-4-trifluoromethylpyridine [3] positions this building block for antivirulence programs against P. aeruginosa infections. PqsR (MvfR) is a key transcriptional regulator of quorum sensing and virulence factor production. SAR studies on 2-(trifluoromethyl)pyridines have demonstrated that optimized derivatives achieve nanomolar inverse agonist potency [4]. 1392804-92-0 serves as a protected precursor to the 3-amino-4-trifluoromethylpyridine core, which can be functionalized to explore the chemical space around this validated scaffold. The documented 480 nM baseline activity de-risks procurement relative to the 5-trifluoromethyl regioisomer, for which no PqsR activity data exists.

CB1 Cannabinoid Receptor Modulator Discovery for Metabolic and CNS Indications

The cellular functional activity of 3-(Boc-amino)-4-trifluoromethylpyridine as a CB1 inverse agonist (EC₅₀ = 718 nM) [5] supports its use in cannabinoid receptor modulator programs. CB1 inverse agonists are investigated for obesity, metabolic syndrome, and addiction disorders. The Boc-protected form demonstrates measurable inverse agonism without requiring prior deprotection, indicating intrinsic pharmacology of the 3-amino-4-trifluoromethylpyridine core. Procurement of 1392804-92-0 enables SAR exploration through (a) Boc deprotection and amine functionalization, (b) pyridine ring substitution, or (c) replacement of the CF₃ group with alternative electron-withdrawing substituents. The regioisomeric 5-CF₃ analog lacks any publicly available CB1 pharmacology data, making it an unvalidated alternative for CB1-targeted research.

Orthogonal Multi-Step Synthesis of Kinase and GPCR Targeted Libraries

For medicinal chemistry programs requiring sequential functionalization of polyfunctional scaffolds, 3-(Boc-amino)-4-trifluoromethylpyridine provides the essential orthogonal protection that the free 3-amino-4-trifluoromethylpyridine cannot offer [6]. The Boc group remains stable under nucleophilic substitution, reductive amination, and palladium-catalyzed cross-coupling conditions, enabling chemists to functionalize other reactive positions before liberating the amine with mild acid. This synthetic flexibility is particularly valuable for constructing focused kinase inhibitor libraries where the 3-amino-4-trifluoromethylpyridine motif is a privileged hinge-binding element [2], as well as for GPCR-targeted libraries where the trifluoromethyl group enhances metabolic stability and membrane permeability. Procurement of 1392804-92-0 specifically ensures both the correct 3-amino-4-CF₃ geometry and the Boc protection essential for orthogonal library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Boc-amino)-4-trifluoromethylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.